4-(3-Methylphenyl)-3-(tetrazol-1-yl)-1-(thiophen-3-ylmethyl)azetidin-2-one

Description

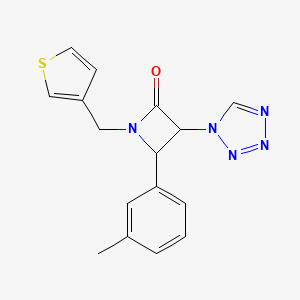

This compound belongs to the azetidin-2-one class, characterized by a four-membered β-lactam ring. Its structure features:

- Position 4: 3-Methylphenyl group (aromatic substituent with a methyl para-directing group).

- Position 3: Tetrazol-1-yl moiety (a nitrogen-rich heterocycle often used as a bioisostere for carboxylic acids).

- Position 1: Thiophen-3-ylmethyl group (a sulfur-containing heterocyclic substituent).

Properties

IUPAC Name |

4-(3-methylphenyl)-3-(tetrazol-1-yl)-1-(thiophen-3-ylmethyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5OS/c1-11-3-2-4-13(7-11)14-15(21-10-17-18-19-21)16(22)20(14)8-12-5-6-23-9-12/h2-7,9-10,14-15H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOFDNAIUTUDMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2C(C(=O)N2CC3=CSC=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the azetidinone core. One common approach is to react a suitable precursor with a thiophenylmethyl halide under controlled conditions. The reaction may require the use of a strong base and a catalyst to facilitate the formation of the azetidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

Reduction: : The azetidinone ring can be reduced to form a corresponding amine.

Substitution: : The tetrazolyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Phenolic derivatives, such as 3-methylphenol.

Reduction: : Amines, such as 3-methylphenylamine.

Substitution: : Substituted tetrazoles or azetidinones.

Scientific Research Applications

Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

Biology: : Its derivatives may exhibit biological activity, making it useful in drug discovery.

Medicine: : Potential use in the development of new therapeutic agents.

Industry: : Application in the synthesis of materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, if used as a drug, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with other azetidin-2-one derivatives:

Key Observations

Substituent Effects on Bioactivity: Fluorophenyl Groups: Common in ezetimibe analogs (e.g., ), fluorophenyl enhances binding to lipid transporters. In contrast, the target compound’s 3-methylphenyl group may prioritize hydrophobic interactions over electronic effects. Tetrazole vs. This contrasts with dimethyl (compound 44) or hydroxypropyl (ezetimibe intermediates) groups, which prioritize steric bulk or polarity . Thiophene Position: The thiophen-3-ylmethyl substituent in the target compound differs from thiophen-2-yl in compound 13. Positional isomers can alter electronic distribution and steric hindrance, impacting target binding .

Synthetic Routes :

- The target compound’s synthesis likely involves:

- Formation of the azetidin-2-one core via Staudinger or Kinugasa reactions.

- Introduction of substituents via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for thiophene).

Crystallographic and Computational Insights :

- SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining azetidin-2-one structures . For example, the fluorophenyl and hydroxyphenyl groups in ezetimibe analogs exhibit planar geometry, while bulky substituents like tetrazol-1-yl may induce ring puckering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.